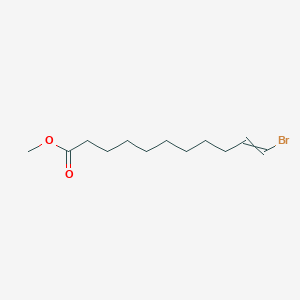

Methyl 11-bromoundec-10-enoate

Description

BenchChem offers high-quality Methyl 11-bromoundec-10-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 11-bromoundec-10-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 11-bromoundec-10-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BrO2/c1-15-12(14)10-8-6-4-2-3-5-7-9-11-13/h9,11H,2-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFLKLDETCMSPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCC=CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70828551 | |

| Record name | Methyl 11-bromoundec-10-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70828551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88357-39-5 | |

| Record name | Methyl 11-bromoundec-10-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70828551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Significance of Methyl 11 Bromoundec 10 Enoate in Chemical Research

Contextual Importance within Contemporary Organic Synthesis

In the landscape of contemporary organic synthesis, there is a continuous demand for bifunctional and polyfunctional molecules that can serve as versatile platforms for the construction of complex molecular architectures. Methyl 11-bromoundec-10-enoate fits this description perfectly. The presence of both a reactive vinyl bromide and a modifiable methyl ester group on a long alkyl chain allows for orthogonal chemical transformations, a key strategy in modern synthetic chemistry.

The vinyl bromide moiety is a particularly valuable functional group, serving as a linchpin for a variety of carbon-carbon bond-forming reactions. These reactions are fundamental to the assembly of complex organic molecules, including natural products, pharmaceuticals, and advanced materials. The ability to selectively react at the vinyl bromide without affecting the ester group, and vice versa, is a testament to the strategic importance of such compounds.

Furthermore, the long undecanoate chain provides a hydrophobic spacer, which can be a desirable feature in the design of molecules with specific physical or biological properties. For instance, in the synthesis of bioactive lipids or amphiphilic polymers, the long alkyl chain can play a crucial role in modulating solubility, aggregation behavior, and membrane interactions.

Strategic Role as a Multifunctional Building Block

The strategic value of Methyl 11-bromoundec-10-enoate lies in its capacity to participate in a diverse array of chemical reactions, making it a true multifunctional building block. The reactivity of its primary functional groups is summarized in the table below:

| Functional Group | Potential Reactions | Significance in Synthesis |

| Vinyl Bromide | Suzuki Coupling, Stille Coupling, Heck Reaction, Sonogashira Coupling, Negishi Coupling, Buchwald-Hartwig Amination | Formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular skeletons. |

| Methyl Ester | Hydrolysis, Transesterification, Amidation, Reduction to Alcohol | Modification of the polar head group, allowing for the introduction of new functionalities or the attachment to other molecules or surfaces. |

| Alkene | Addition Reactions (e.g., hydrogenation, halogenation), Epoxidation, Polymerization | Saturation of the double bond or introduction of new functional groups at the 10- and 11-positions. |

The vinyl bromide is particularly amenable to palladium-catalyzed cross-coupling reactions, which are among the most powerful tools in modern organic synthesis. nih.govorganic-chemistry.org For example, a Suzuki coupling with an arylboronic acid would yield a long-chain methyl ester with a terminal aryl group, a structure that could be of interest in the development of liquid crystals or other advanced materials. Similarly, a Heck reaction could be employed to append the undecenoate chain to another olefinic substrate. A new reactivity pattern for vinyl bromides, involving a palladium-catalyzed C-N coupling followed by a Michael addition, has also been reported, further expanding the synthetic utility of this functional group. organic-chemistry.org

The methyl ester, on the other hand, provides a handle for a different set of transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to amines to form amides, or to alcohols to form different esters. This versatility is particularly useful in the synthesis of polymers and biomaterials, where the ability to tailor the properties of the final material is of paramount importance. The synthesis of polyesters and poly(ester-amide)s from a related compound, methyl 10-undecenoate, highlights the utility of this class of molecules in polymer chemistry. rsc.org

Interdisciplinary Research Trajectories Involving Brominated Unsaturated Esters

The unique structural features of Methyl 11-bromoundec-10-enoate and related brominated unsaturated esters open up a range of interdisciplinary research avenues, from materials science and polymer chemistry to nanotechnology and biomedical engineering.

Polymer and Materials Science: The ability of the vinyl group to participate in polymerization reactions makes this compound a potential monomer for the synthesis of functional polymers. usm.edudonga.ac.krresearchgate.net The resulting polymers would have pendant ester groups that could be further modified, leading to materials with tailored properties such as hydrophilicity, biodegradability, or the ability to conjugate with bioactive molecules. The synthesis of polymers with active ester groups is a well-established strategy for creating functional materials. researchgate.net

Natural Product Synthesis and Medicinal Chemistry: Long-chain fatty acids and their derivatives are ubiquitous in nature and often possess interesting biological activities. While there are no specific reports of Methyl 11-bromoundec-10-enoate in natural product synthesis, the methodologies for the synthesis of long-chain fatty acid methyl esters and branched-chain fatty acids are well-established. rsc.orgnih.govresearchgate.net The ability to introduce specific functional groups, such as the vinyl bromide, into a long-chain fatty acid backbone is of great interest for the synthesis of complex natural products and their analogues for medicinal chemistry studies. nih.gov

Surface Modification and Nanotechnology: The carboxylic acid that can be derived from the methyl ester can be used to anchor the molecule to the surface of nanoparticles or other materials. The exposed vinyl bromide would then be available for further chemical modification, allowing for the construction of functionalized surfaces with specific properties. This approach could be used to create biosensors, drug delivery systems, or new catalytic materials.

Advanced Synthetic Methodologies for Methyl 11 Bromoundec 10 Enoate and Its Analogs

Chemo- and Regioselective Bromination Approaches

The introduction of a bromine atom at a specific position in a molecule containing multiple reactive sites, such as an unsaturated ester, requires carefully controlled reaction conditions to achieve the desired chemo- and regioselectivity.

Allylic Bromination with N-Bromosuccinimide (NBS) for Unsaturated Esters

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of allylic positions, which are the carbons adjacent to a double bond. masterorganicchemistry.commasterorganicchemistry.com This method is particularly advantageous over using molecular bromine (Br₂) because NBS provides a low, constant concentration of Br₂, which minimizes the competing reaction of bromine addition across the double bond. masterorganicchemistry.comyoutube.com The reaction proceeds via a free-radical mechanism, typically initiated by light or a radical initiator. masterorganicchemistry.comyoutube.com

In the context of synthesizing precursors to methyl 11-bromoundec-10-enoate, a suitable unsaturated ester could undergo allylic bromination. For instance, starting with methyl undec-9-enoate, allylic bromination with NBS would be expected to introduce a bromine atom at the C-11 position, adjacent to the double bond, yielding the desired product. The reaction is highly selective for the allylic C-H bond due to the resonance stabilization of the resulting allylic radical intermediate. youtube.com

Table 1: Key Features of Allylic Bromination with NBS

| Feature | Description |

| Reagent | N-Bromosuccinimide (NBS) |

| Substrate | Unsaturated ester with an allylic hydrogen |

| Selectivity | Highly selective for the allylic position |

| Mechanism | Free-radical chain reaction |

| Advantages | Minimizes competing addition reactions across the double bond |

Selective Bromination of Olefinic Precursors

Direct bromination of an olefinic precursor, such as methyl undec-10-enoate, requires careful consideration of the reaction conditions to favor the desired vinyl bromide over other potential products. While the addition of bromine across the double bond is a common reaction, specific methods can achieve the desired substitution. One such approach could involve the use of a brominating agent in the presence of a base to promote an addition-elimination sequence.

Alternatively, metal-free catalytic methods for the chemo- and regioselective bromochlorination of alkenes have been developed, which could potentially be adapted for dibromination and subsequent selective elimination to form the vinyl bromide. acs.org These methods often utilize a Lewis base catalyst to control the release and reactivity of the halogenating agent. acs.org

Olefinic Transformations for Alkene Formation

The formation of the terminal double bond in methyl 11-bromoundec-10-enoate is a critical step in its synthesis. Several powerful olefination reactions can be employed for this purpose.

Wittig-Type Reactions and Related Olefination Processes

The Wittig reaction and its variants are cornerstone methods for the synthesis of alkenes from carbonyl compounds. nih.govbeilstein-journals.org In a potential synthesis of methyl 11-bromoundec-10-enoate, a Wittig reaction could be employed by reacting a suitable phosphonium (B103445) ylide with an aldehyde. For example, the reaction of (bromomethyl)triphenylphosphonium bromide with methyl 10-oxodecanoate would be a direct route to the target molecule.

The Wittig reaction is known for its high functional group tolerance and can often be performed under mild conditions. d-nb.info Aqueous Wittig reactions have also been developed, offering environmental benefits and sometimes enhanced reactivity and selectivity. acs.org

Table 2: Example of a Wittig Reaction for Unsaturated Ester Synthesis

| Aldehyde | Ylide | Product |

| Methyl 10-oxodecanoate | (Bromomethylene)triphenylphosphorane | Methyl 11-bromoundec-10-enoate |

Selective Dehydrohalogenation Pathways

Dehydrohalogenation, the elimination of a hydrogen halide from an alkyl halide, is a fundamental method for creating double bonds. unacademy.comausetute.com.au This reaction is typically carried out using a base. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (more stable) alkene, or Hofmann's rule, which favors the less substituted alkene, often when a bulky base is used. youtube.com

For the synthesis of a terminal alkene like the one in methyl 11-bromoundec-10-enoate, a dehydrohalogenation reaction would need to be carefully controlled to favor the Hofmann product. Starting from a di- or poly-halogenated precursor, selective elimination of HBr could be a viable strategy. For instance, the dehydrohalogenation of a 10,11-dibromoundecanoate ester could potentially yield the desired product. The ease of dehydrohalogenation is dependent on the halogen, with the trend being I > Br > Cl. doubtnut.com Cobalt-catalyzed dehydrohalogenation reactions have also been reported to exhibit unique regioselectivity. nih.gov

Esterification and Functional Group Interconversion Strategies

The final step in the synthesis of methyl 11-bromoundec-10-enoate, or a key step in preparing its precursors, is often the formation of the methyl ester.

The most common method for esterification is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride. chemguide.co.ukchemguide.co.uklibretexts.org This reaction is reversible, and to drive it towards the ester product, an excess of the alcohol is often used. libretexts.org

For the synthesis of methyl 11-bromoundec-10-enoate, 11-bromoundec-10-enoic acid could be esterified with methanol (B129727) using an acid catalyst. Alternatively, if the bromo-acid is sensitive to strong acid, milder methods can be employed. N-bromosuccinimide (NBS) has been reported as an efficient catalyst for the direct esterification of various carboxylic acids under neat conditions. nih.gov Other methods include the reaction of an acid chloride or acid anhydride (B1165640) with an alcohol. chemguide.co.uk

Functional group interconversion strategies are also crucial. For example, if a synthesis starts from a precursor with a different functional group at the terminus, such as a hydroxyl group, it would need to be converted to a bromine. This can be achieved using various brominating agents.

Methanolysis of Corresponding Acids

The direct conversion of a carboxylic acid to its corresponding methyl ester via reaction with methanol, a process known as Fischer-Speier esterification, stands as a fundamental and widely employed method in organic synthesis. wikipedia.orgbyjus.com This equilibrium-controlled reaction is typically facilitated by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.org

The general mechanism for the Fischer esterification involves the initial protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. The subsequent formation of a tetrahedral intermediate is followed by a series of proton transfers. These transfers result in the formation of a good leaving group, water, which is then eliminated to yield the protonated ester. The final step involves deprotonation to afford the neutral ester product and regenerate the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

In the context of synthesizing Methyl 11-bromoundec-10-enoate, the precursor, 11-bromoundec-10-enoic acid, would be subjected to these conditions. The reaction is typically carried out by refluxing the carboxylic acid in an excess of methanol, which serves as both a reactant and the solvent. The use of excess alcohol helps to shift the equilibrium towards the formation of the ester. masterorganicchemistry.com To further drive the reaction to completion, the water generated during the reaction can be removed, often through azeotropic distillation using a Dean-Stark apparatus. sciencemadness.org

For long-chain carboxylic acids, such as 11-bromoundec-10-enoic acid, the Fischer esterification remains a viable and efficient method. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed.

Synthetic Routes from Undecenoic Acid Derivatives

A primary and economically viable starting material for the synthesis of Methyl 11-bromoundec-10-enoate is 10-undecenoic acid, which is readily available from the pyrolysis of castor oil. The synthetic strategy involves two main transformations: the bromination of the terminal double bond of 10-undecenoic acid to form the corresponding bromo-acid, followed by the esterification of the carboxylic acid group.

The initial step focuses on the anti-Markovnikov addition of hydrogen bromide (HBr) across the terminal alkene of 10-undecenoic acid. This reaction is typically carried out in the presence of a radical initiator to ensure the bromine atom adds to the terminal carbon (C11). A patented method describes the preparation of 11-bromoundecanoic acid from 10-undecylenic acid using a composite initiator system. This system comprises a main initiator, which is an organic peroxide, and an auxiliary initiator, a tertiary amine compound. The reaction is conducted in a suitable solvent, with examples including toluene, benzene, cyclohexane, and others. The controlled addition of hydrogen bromide gas to the reaction mixture containing 10-undecylenic acid and the initiator system leads to the formation of 11-bromoundecanoic acid with improved selectivity and yield.

Once the precursor, 11-bromoundec-10-enoic acid, is synthesized and purified, it can be converted to the target compound, Methyl 11-bromoundec-10-enoate, via the methanolysis reaction as detailed in the previous section. This two-step approach, starting from a renewable resource like castor oil, presents a comprehensive and practical pathway for the synthesis of this specialized long-chain bromo-ester.

Reactivity Profiles and Mechanistic Investigations of Methyl 11 Bromoundec 10 Enoate

Olefin Metathesis Reactions of Methyl 11-bromoundec-10-enoate

Olefin metathesis has emerged as a powerful tool in synthetic chemistry for the formation of carbon-carbon double bonds. nih.gov Methyl 11-bromoundec-10-enoate, with its terminal double bond, is a suitable candidate for such transformations.

Cross-metathesis (CM) involves the reaction of two different olefins to form new olefinic compounds. organic-chemistry.org In the case of methyl 11-bromoundec-10-enoate, this reaction can be used to introduce a variety of functional groups by selecting an appropriate cross-partner.

The scope of cross-metathesis reactions involving terminal alkenes like methyl 11-bromoundec-10-enoate is broad, though challenges such as the formation of homodimers and stereoselectivity need to be managed. organic-chemistry.org The reactivity of the cross-partner plays a crucial role in determining the efficiency and selectivity of the reaction.

While specific studies on the cross-metathesis of methyl 11-bromoundec-10-enoate are not extensively documented, research on the closely related methyl 10-undecenoate provides valuable insights. For instance, the cross-metathesis of methyl 10-undecenoate with electron-deficient olefins like methyl acrylate (B77674) and dimethyl maleate (B1232345) has been shown to proceed with high conversion rates, yielding α,ω-difunctionalized products. rsc.orgrsc.org These reactions are typically performed under mild conditions using commercially available ruthenium catalysts. rsc.org

The presence of the bromo-substituent in methyl 11-bromoundec-10-enoate would likely influence its reactivity in CM reactions. The electron-withdrawing nature of the bromine atom can affect the electronic properties of the double bond. Furthermore, the steric bulk of the bromine atom may also play a role in the approach of the catalyst and the cross-partner. The table below summarizes the expected outcomes of cross-metathesis with various partners, based on analogous reactions.

| Cross-Partner | Expected Product(s) | Potential Challenges |

| Ethylene (B1197577) (Ethenolysis) | Homodimer of methyl 11-bromoundec-10-enoate and ethylene | Catalyst decomposition in the presence of excess ethylene. leadingedgeonly.com |

| Propylene (B89431) | Butene and a C12-bromo-unsaturated ester | Control of selectivity between cross- and homo-metathesis. |

| Methyl Acrylate | α,β-unsaturated dicarboxylic acid ester derivative | Potential for competitive homodimerization. rsc.org |

| Styrene | Phenyl-substituted long-chain bromo-ester | Achieving high E/Z selectivity. |

It is important to note that the vinyl bromide moiety itself can participate in certain catalytic cycles, potentially leading to side reactions or catalyst deactivation, although modern ruthenium catalysts generally exhibit good tolerance to halides. nih.govthieme-connect.de

The choice of catalyst is paramount in controlling the outcome of olefin metathesis reactions. Ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts and Hoveyda-Grubbs catalysts, are widely used due to their high functional group tolerance and stability. nih.govcapes.gov.br

The general mechanism for ruthenium-catalyzed olefin metathesis involves the dissociation of a ligand to form a 14-electron intermediate, which then reacts with the olefin substrate. acs.orgnih.gov The structure of the N-heterocyclic carbene (NHC) ligand in second-generation catalysts significantly influences their activity and selectivity. nih.gov For a substrate like methyl 11-bromoundec-10-enoate, the functional group tolerance of these catalysts is a key advantage, allowing the reaction to proceed without the need for protecting the ester or the bromide functionality. nih.gov

The selection of the catalyst can influence the reaction rate, conversion, and selectivity. For instance, second-generation Grubbs catalysts are generally more active than the first-generation catalysts and are often preferred for more challenging transformations. organic-chemistry.org The table below outlines the characteristics of common ruthenium catalysts relevant to the metathesis of functionalized olefins.

| Catalyst | Generation | Key Features | Potential Application for Methyl 11-bromoundec-10-enoate |

| Grubbs' Catalyst I | First | Good functional group tolerance, but lower activity. capes.gov.br | Simple CM reactions with reactive partners. |

| Grubbs' Catalyst II | Second | Higher activity, broader substrate scope. organic-chemistry.org | CM with sterically hindered or electron-deficient olefins. |

| Hoveyda-Grubbs Catalyst II | Second | High stability, allows for catalyst recycling. | Greener chemical processes requiring catalyst recovery. |

The interaction between the catalyst and the substrate's functional groups, particularly the ester and bromide, can affect the catalyst's performance. However, ruthenium catalysts have been successfully employed in the metathesis of substrates containing these functionalities. rsc.orgthieme-connect.de

Achieving stereocontrol, particularly E/Z selectivity, in cross-metathesis is a significant challenge. The reaction often leads to a mixture of E and Z isomers, with the thermodynamically more stable E isomer typically predominating. rsc.org However, the development of stereoselective catalysts has enabled the synthesis of either the E or Z isomer with high selectivity.

In the context of methyl 11-bromoundec-10-enoate, cross-metathesis would lead to a trisubstituted double bond, for which achieving high stereoselectivity can be particularly difficult. Research on the synthesis of trisubstituted alkenyl bromides has shown that molybdenum-based catalysts can afford high Z-selectivity in the cross-metathesis of Z-2-bromo-2-butene with various olefins. nih.gov Conversely, E-selective cross-metathesis can also be achieved with high fidelity using appropriate catalyst systems. nih.gov

The stereochemical outcome is influenced by the structure of the catalyst, the nature of the substituents on the olefins, and the reaction conditions. rsc.orgnih.gov For instance, catalysts with bulkier ligands can favor the formation of the Z-isomer due to steric interactions in the transition state. The initial Z-selectivity can be eroded over time due to secondary metathesis reactions that isomerize the product to the more stable E-isomer. rsc.org

Ethenolysis is a cross-metathesis reaction with ethylene that is used to cleave internal double bonds to produce terminal olefins. wikipedia.orgnih.gov While methyl 11-bromoundec-10-enoate is already a terminal olefin, it can first undergo self-metathesis (homodimerization) to form a long-chain internal di-bromo-diester. This dimer can then be subjected to ethenolysis to regenerate the terminal olefin or other shorter-chain products. This process is relevant in the context of polymer degradation or the conversion of renewable resources into valuable chemical intermediates. google.comgoogle.com

The self-metathesis of methyl 11-bromoundec-10-enoate would yield 1,22-dibromo-1,21-docosenedioic acid dimethyl ester and ethylene. The subsequent ethenolysis of this internal olefin would break it down into smaller fragments. The efficiency of ethenolysis is often dependent on the catalyst's stability in the presence of ethylene, as some catalysts can decompose under these conditions. leadingedgeonly.com

Propylene metathesis would similarly involve the reaction of the homodimer with propylene to yield a mixture of shorter-chain olefins. The product distribution would depend on the relative rates of the competing metathesis reactions.

Ring-closing metathesis (RCM) is a powerful intramolecular reaction for the synthesis of cyclic compounds from acyclic dienes. organic-chemistry.orgwikipedia.org While methyl 11-bromoundec-10-enoate itself cannot undergo RCM, a dimeric system formed, for example, by linking two molecules of a derivative of methyl 11-bromoundec-10-enoate through a suitable spacer, could be cyclized via RCM.

The feasibility of RCM on substrates containing vinyl bromides has been demonstrated. For example, the RCM of monobrominated dienes using a Grubbs II catalyst has been shown to produce seven-membered carbocyclic and heterocyclic bromoolefins in moderate to good yields. thieme-connect.de This indicates that the vinyl bromide functionality is tolerated by the catalyst under RCM conditions.

The success of RCM depends on several factors, including the length and nature of the linking chain, which influences the propensity for ring formation over competing intermolecular reactions. The formation of rings of various sizes, from small to macrocyclic, is possible. wikipedia.org The functional group tolerance of modern ruthenium catalysts allows for the presence of esters and other functionalities within the diene substrate. acs.org

Mechanistic Elucidation of Metathesis Pathways

Olefin metathesis is a powerful reaction that reorganizes alkene fragments by breaking and reforming carbon-carbon double bonds, often catalyzed by transition metal complexes of ruthenium or molybdenum. For a substrate like Methyl 11-bromoundec-10-enoate, ring-closing metathesis (RCM) is a particularly relevant pathway, leading to the formation of large cyclic structures.

The widely accepted mechanism for olefin metathesis was first proposed by Yves Chauvin, for which he, along with Robert H. Grubbs and Richard R. Schrock, was awarded the Nobel Prize in Chemistry in 2005. The Chauvin mechanism departs from the notion of a direct [2+2] cycloaddition between two alkenes, which is symmetry-forbidden. utexas.edu Instead, it involves the [2+2] cycloaddition of the alkene's double bond to a transition metal alkylidene complex (a metal-carbon double bond). utexas.edulibretexts.org This reaction forms a crucial four-membered ring intermediate known as a metallacyclobutane. libretexts.orglibretexts.orgacs.org

This metallacyclobutane is not static; it can undergo a cycloreversion, breaking open to yield either the original reactants or, productively, a new alkene and a new metal alkylidene complex. utexas.edulibretexts.org It is this exchange of alkylidene fragments that constitutes the "metathesis."

In the context of Methyl 11-bromoundec-10-enoate undergoing RCM, the catalyst's alkylidene first reacts with the terminal double bond of the substrate. After a series of steps, this generates a new ruthenium alkylidene attached to the long chain of the molecule. This new intermediate can then undergo an intramolecular [2+2] cycloaddition with the same molecule's double bond, forming a cyclic metallacyclobutane. The final cycloreversion releases the macrocyclic product and regenerates a metal alkylidene (in this case, typically a methylidene), which can then enter another catalytic cycle.

Computational studies have shown that for the reaction to be productive, the metallacyclobutane intermediate typically adopts a trigonal bipyramidal (TBP) geometry at the metal center. masterorganicchemistry.comyoutube.com An alternative square-pyramidal (SP) geometry is also possible but is often considered an intermediate that can lead to catalyst deactivation rather than productive metathesis. masterorganicchemistry.comyoutube.com

The catalytic cycle of metathesis relies on the concept of a "propagating alkylidene." After the initial reaction with the substrate, the catalyst is transformed into a new alkylidene species that carries the substrate fragment. libretexts.org This new complex is the propagating species that continues the reaction. For RCM of Methyl 11-bromoundec-10-enoate, once the catalyst has engaged with the terminal alkene, it forms a new ruthenium carbene that is tethered to the ester chain. This species then undergoes the intramolecular cyclization.

A fundamental aspect of olefin metathesis is the reversibility of each step in the catalytic cycle. libretexts.orglibretexts.org The formation and fragmentation of the metallacyclobutane are equilibrium processes. In RCM, the reaction is driven forward by the formation of a thermodynamically stable macrocycle and the release of a small, volatile alkene like ethylene, which is removed from the reaction mixture, shifting the equilibrium toward the products according to Le Châtelier's principle. libretexts.org

However, this reversibility can also lead to undesired side reactions. For instance, the cyclic product can, in principle, re-enter the catalytic cycle, leading to ring-opening metathesis polymerization (ROMP) or the formation of oligomers, especially at high concentrations. libretexts.org Furthermore, recent density functional theory (DFT) studies have explored facile pathways for catalyst decomposition where the alkylidene ligand is lost from the metallacyclobutane intermediate, leading to species that can promote isomerization of the double bonds instead of metathesis. rsc.org The regeneration of the active alkylidene from these decomposed species is also a possibility, adding another layer of complexity to the reversible catalytic network. rsc.org

The efficiency and outcome of olefin metathesis are governed by the energetics of the reaction pathway, which have been extensively studied through kinetic experiments and computational modeling. libretexts.orgpharmaguideline.com Density functional theory (DFT) calculations have been instrumental in mapping the potential energy surfaces for these reactions, identifying the energies of intermediates and the transition states that connect them. pharmaguideline.comchadsprep.com

For many Grubbs-type catalysts, the rate-determining step is predicted to be the formation of the metallacyclobutane intermediate. pharmaguideline.com Kinetic studies often support a dissociative mechanism, where a ligand (like a phosphine (B1218219) in first-generation Grubbs catalysts) must first dissociate from the metal center to allow the alkene substrate to coordinate. libretexts.org The addition of excess phosphine, for example, has been shown to significantly decrease the reaction rate, supporting this dissociative pathway. libretexts.org

Table 1: Factors Influencing Metathesis Pathways

| Factor | Influence on Reactivity | Mechanistic Implication |

|---|---|---|

| Catalyst Ligands | Electron-withdrawing ligands can stabilize the metallacyclobutane intermediate. Bulky ligands can influence stereoselectivity (E/Z ratio). | Affects the stability of intermediates and the energy of transition states, controlling reaction rate and product distribution. libretexts.orgmasterorganicchemistry.comyoutube.com |

| Solvent/Concentration | High dilution favors intramolecular RCM over intermolecular polymerization (ADMET). | Governs the probability of intramolecular vs. intermolecular reactions. libretexts.org |

| Temperature | Higher temperatures can overcome activation barriers but may also promote catalyst decomposition. | Affects reaction kinetics and catalyst stability. |

| Substrate | Ring strain in the product can influence the position of the equilibrium. | The thermodynamics of the specific substrate/product pair determines the driving force of the reaction. acs.org |

Reactions Involving the Alkene Moiety of Methyl 11-bromoundec-10-enoate

The terminal double bond in Methyl 11-bromoundec-10-enoate is a site of rich chemical reactivity, readily undergoing addition reactions through both electrophilic and radical pathways.

In an electrophilic addition reaction, the π electrons of the alkene act as a nucleophile, attacking an electrophilic species. chadsprep.com A classic example is the addition of a hydrogen halide like hydrogen bromide (HBr). The mechanism proceeds in two main steps:

Electrophilic Attack and Carbocation Formation : The π electrons of the double bond attack the acidic proton of HBr. This forms a new carbon-hydrogen bond and leaves the other carbon of the original double bond with a positive charge, creating a carbocation intermediate. libretexts.orgchadsprep.com

Nucleophilic Capture : The bromide anion (Br⁻), acting as a nucleophile, attacks the electrophilic carbocation, forming a new carbon-bromine bond and yielding the final neutral product. libretexts.org

The regioselectivity of this reaction is governed by Markovnikov's rule . libretexts.org This rule states that the proton will add to the carbon atom that already has more hydrogen atoms. This occurs because this pathway leads to the formation of the more stable carbocation intermediate. In the case of Methyl 11-bromoundec-10-enoate, the terminal alkene has a C-10 with one hydrogen and a C-11 with two hydrogens. Protonation at C-11 generates a more stable secondary carbocation at C-10, whereas protonation at C-10 would yield a less stable primary carbocation at C-11. Consequently, the addition of HBr under polar (non-radical) conditions selectively produces Methyl 10,11-dibromoundecanoate.

The regioselectivity of HBr addition can be reversed in the presence of radical initiators, such as organic peroxides (ROOR). libretexts.orglibretexts.org This alternative pathway, known as anti-Markovnikov addition, proceeds via a free-radical chain mechanism. utexas.edu This process is uniquely efficient for HBr; the analogous reactions with HCl and HI are thermodynamically unfavorable. libretexts.org

The mechanism consists of three phases:

Initiation : The weak oxygen-oxygen bond of the peroxide is broken by heat or UV light to form two alkoxy radicals (RO•). This highly reactive radical then abstracts a hydrogen atom from HBr, generating a bromine radical (Br•). utexas.edu

Propagation : This phase consists of two repeating steps. First, the bromine radical adds to the alkene double bond. This addition is regioselective, occurring at the less substituted carbon (C-11) to generate the more stable secondary carbon radical at C-10. libretexts.orgyoutube.com Second, this carbon radical abstracts a hydrogen atom from another molecule of HBr, forming the final product and regenerating a bromine radical, which continues the chain. pharmaguideline.com

Termination : The reaction ceases when radicals are consumed by combining with each other (e.g., two Br• radicals forming Br₂).

This radical mechanism is generally much faster than the competing electrophilic addition, so in the presence of peroxides, the anti-Markovnikov product, Methyl 11,11-dibromoundecanoate, is formed almost exclusively. libretexts.org

Table 2: Comparison of HBr Addition Mechanisms to Methyl 11-bromoundec-10-enoate

| Feature | Electrophilic Addition | Radical Addition |

|---|---|---|

| Reagents | HBr | HBr, ROOR (peroxide initiator) |

| Intermediate | Secondary Carbocation (at C-10) | Secondary Radical (at C-10) |

| Regioselectivity | Markovnikov | Anti-Markovnikov |

| Product | Methyl 10,11-dibromoundecanoate | Methyl 11,11-dibromoundecanoate |

| Key Principle | Formation of the most stable carbocation. libretexts.orgchadsprep.com | Formation of the most stable radical. libretexts.org |

Hydrogenation and Selective Reduction of the Unsaturated Linkage

The carbon-carbon double bond in methyl 11-bromoundec-10-enoate can be reduced to a single bond through hydrogenation. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

Catalytic hydrogenation is a widely used method for the reduction of alkenes. nih.gov The reaction generally proceeds via the coordination of both the hydrogen gas and the alkene to the surface of the catalyst, followed by the stepwise addition of hydrogen atoms to the double bond. nih.gov Common catalysts for this transformation include palladium on carbon (Pd/C), platinum (IV) oxide (PtO₂), and Raney nickel.

The selection of the catalyst and reaction conditions is crucial for achieving high selectivity, especially when other reducible functional groups are present. In the case of methyl 11-bromoundec-10-enoate, the presence of the alkyl bromide requires careful consideration, as some hydrogenation catalysts can also promote hydrodebromination (the replacement of the bromine atom with a hydrogen atom).

A milder and more selective method for the reduction of alkenes involves the use of manganese metal in water. This system generates hydrogen gas in situ in a controlled manner, allowing for the selective hydrogenation of double bonds in the presence of other sensitive functional groups. nih.gov

Table 1: Comparison of Hydrogenation Methods for Alkenes

| Method | Reagents | Typical Conditions | Selectivity |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Room temperature to moderate heat, atmospheric to high pressure | Can be highly selective, but may also reduce other functional groups. |

| Transfer Hydrogenation | H-donor (e.g., H₂O), Metal catalyst (e.g., Rh, Ru) | Often mild conditions | Can offer high selectivity depending on the catalyst and hydrogen source. nih.gov |

Isomerization and Migration of the Double Bond

The terminal double bond of methyl 11-bromoundec-10-enoate can undergo isomerization to form internal alkenes under certain conditions. This process, known as double bond migration, is often catalyzed by transition metals, such as rhodium, ruthenium, and palladium complexes. The driving force for this isomerization is typically the formation of a more thermodynamically stable internal alkene from a less stable terminal alkene.

The mechanism of transition metal-catalyzed double bond migration often involves the formation of a metal-hydride species which then adds to the alkene to form a metal-alkyl intermediate. A subsequent β-hydride elimination from an adjacent carbon atom regenerates the metal-hydride catalyst and produces the isomerized alkene.

Reactions Involving the Alkyl Bromide Moiety of Methyl 11-bromoundec-10-enoate

The alkyl bromide portion of methyl 11-bromoundec-10-enoate is a key site for a variety of synthetic transformations, including nucleophilic substitutions, the formation of organometallic reagents, and elimination reactions.

Nucleophilic Substitution Reactions (e.g., SN2 Reactions)

The carbon atom bonded to the bromine in methyl 11-bromoundec-10-enoate is electrophilic and can be attacked by nucleophiles, leading to the displacement of the bromide ion in a nucleophilic substitution reaction. Given that the bromine is attached to a carbon that is part of a double bond (a vinylic position), SN2 reactions are generally disfavored at this site due to the high energy of the transition state. However, under forcing conditions or with specific catalysts, substitution can occur.

More commonly, the alkyl bromide can be converted to other functional groups through reactions that proceed via different mechanisms. For instance, Grignard reagents can act as halide nucleophiles to convert alkyl mesylates (derived from alcohols) into alkyl halides via an SN2 pathway with inversion of configuration. organic-chemistry.orgnih.gov This highlights the versatility of organometallic reagents in facilitating substitution reactions. organic-chemistry.org

The rate of SN2 reactions is highly dependent on the steric hindrance around the electrophilic carbon. pearson.com For primary alkyl halides, the reaction proceeds readily, while for more sterically hindered secondary and tertiary halides, the rate decreases significantly. pearson.com

Organometallic Reagent Formation (e.g., Grignard Reagents)

One of the most important transformations of the alkyl bromide moiety is the formation of organometallic reagents, such as Grignard reagents. libretexts.orglibretexts.org This reaction involves the treatment of methyl 11-bromoundec-10-enoate with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org The magnesium inserts into the carbon-bromine bond to form an organomagnesium halide, which behaves as a carbanion equivalent. libretexts.orgmasterorganicchemistry.com

The formation of a Grignard reagent from methyl 11-bromoundec-10-enoate would yield a molecule with a nucleophilic carbon at the terminal position, which can then react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. libretexts.org It is important to note that the ester functionality within the same molecule is also an electrophile and could potentially react with the newly formed Grignard reagent in an intramolecular fashion, leading to cyclization or polymerization. Careful control of reaction conditions is therefore essential.

Table 2: Formation of Common Organometallic Reagents

| Reagent | Metal | Typical Halide Reactivity | Solvent |

|---|---|---|---|

| Grignard Reagent | Magnesium (Mg) | I > Br > Cl | Diethyl ether, THF libretexts.org |

Elimination Reactions for Further Unsaturation

The alkyl bromide moiety can undergo elimination reactions to introduce further unsaturation into the molecule. libretexts.org This typically involves treating the compound with a strong base. libretexts.org In an E2 (bimolecular elimination) reaction, a base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine, while simultaneously the carbon-bromine bond breaks and a new pi bond is formed. libretexts.org

For methyl 11-bromoundec-10-enoate, elimination of HBr would lead to the formation of a conjugated diene system. The regioselectivity of the elimination (i.e., which beta-proton is removed) can be influenced by the choice of base. libretexts.org Bulky bases tend to favor the formation of the less substituted (Hofmann) product, while smaller bases often lead to the more substituted (Zaitsev) product. libretexts.org

Reactions Involving the Methyl Ester Moiety of Methyl 11-bromoundec-10-enoate

The methyl ester group in methyl 11-bromoundec-10-enoate is susceptible to nucleophilic acyl substitution reactions. The most common of these are hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid by treatment with aqueous acid or base. Basic hydrolysis, also known as saponification, is typically irreversible as the carboxylate salt formed is unreactive towards the alcohol byproduct. Acid-catalyzed hydrolysis is an equilibrium process.

Transesterification: This reaction involves the conversion of the methyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. This is a reversible reaction, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing the methanol (B129727) that is formed.

The ester can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). It is important to note that LiAlH₄ would also reduce the double bond and potentially the alkyl bromide. More selective reducing agents would be required to target only the ester group.

Hydrolysis to the Corresponding Carboxylic Acid

The hydrolysis of an ester to a carboxylic acid is a fundamental reaction in organic chemistry, which can be catalyzed by either acid or base.

Under acidic conditions, the reaction is the reverse of Fischer esterification. The ester is heated with a large volume of water containing a strong acid catalyst. The reaction is reversible and typically does not proceed to completion. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that goes to completion. The hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. The carboxylate is subsequently protonated in a separate workup step to yield the carboxylic acid.

While specific research on the hydrolysis of Methyl 11-bromoundec-10-enoate is not extensively documented, the principles of ester hydrolysis can be applied. The presence of the bromine atom on the double bond is not expected to significantly interfere with the hydrolysis of the distant ester group under standard conditions.

Table 1: Representative Conditions for the Hydrolysis of Methyl 11-bromoundec-10-enoate

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product |

| H₂SO₄ (catalytic) | Water/Dioxane | 100 | 12 | 11-Bromoundec-10-enoic acid |

| NaOH (2 eq.) | Methanol/Water | 60 | 4 | Sodium 11-bromoundec-10-enoate |

Reduction to the Corresponding Alcohol

The reduction of esters to primary alcohols is a key transformation in organic synthesis. Strong reducing agents are required for this conversion, with lithium aluminum hydride (LiAlH₄) being a common reagent of choice. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters.

The mechanism of ester reduction with LiAlH₄ involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) leaving group to form an aldehyde intermediate. The aldehyde is subsequently reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol. An acidic workup is then required to protonate the resulting alkoxide.

For Methyl 11-bromoundec-10-enoate, the ester group can be selectively reduced in the presence of the vinyl bromide moiety using LiAlH₄. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), at reduced temperatures to control the reactivity of the reagent.

Table 2: Representative Conditions for the Reduction of Methyl 11-bromoundec-10-enoate

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product |

| LiAlH₄ | Diethyl Ether | 0 to rt | 2 | (11-Bromoundec-10-en-1-ol) |

| LiAlH₄ | THF | 0 | 1 | (11-Bromoundec-10-en-1-ol) |

Transesterification Processes with other Alcohols

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction can be catalyzed by either acids or bases. In the context of Methyl 11-bromoundec-10-enoate, this reaction would involve reacting it with a different alcohol (R'-OH) to form a new ester, 11-bromoundec-10-enoate ester of R', and methanol.

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. The reaction is an equilibrium process, and to drive it towards the desired product, the reactant alcohol is often used in large excess or the methanol by-product is removed as it is formed.

Base-catalyzed transesterification involves the reaction of the ester with an alkoxide base. The alkoxide attacks the carbonyl carbon, leading to a tetrahedral intermediate that can then eliminate a methoxide ion to form the new ester. This is also an equilibrium reaction, and the position of the equilibrium is dependent on the relative stability of the starting and product alkoxides.

The transesterification of related unsaturated esters, such as ethyl 10-undecenoate, has been studied with various alcohols, suggesting that Methyl 11-bromoundec-10-enoate would undergo similar transformations.

Table 3: Representative Conditions for the Transesterification of Methyl 11-bromoundec-10-enoate

| Alcohol | Catalyst | Solvent | Temperature (°C) | Product |

| Ethanol | H₂SO₄ (catalytic) | Ethanol (excess) | 78 | Ethyl 11-bromoundec-10-enoate |

| n-Butanol | NaOBu (catalytic) | n-Butanol (excess) | 118 | n-Butyl 11-bromoundec-10-enoate |

In-depth Scientific Review of Methyl 11-bromoundec-10-enoate Remains Elusive Due to Scarcity of Published Research

A comprehensive review of the chemical compound Methyl 11-bromoundec-10-enoate, focusing on its applications in polymer chemistry and as a precursor for advanced materials, cannot be adequately compiled at this time. Extensive searches of publicly available scientific literature and chemical databases have revealed a significant lack of specific research published on this particular molecule.

While the provided outline suggests a detailed exploration of its role in Acyclic Diene Metathesis (ADMET) polymerization, copolymerization with various olefins, functionalization of polymer backbones, and its use as a precursor for specialty chemicals like unsaturated diesters, dicarboxylic acids, and macrocyclic compounds, there is no direct evidence in the available literature to substantiate these applications for Methyl 11-bromoundec-10-enoate.

Research in related areas offers insights into the behavior of similar molecules. For instance, the closely related compound, Methyl 10-undecenoate, is well-documented as a versatile monomer in polymer synthesis, derived from renewable resources like castor oil. It serves as a precursor for a variety of polymers, including polyesters and polyamides. However, the presence of a bromine atom on the terminal double bond in Methyl 11-bromoundec-10-enoate would significantly alter its chemical reactivity, particularly in metal-catalyzed reactions like olefin metathesis.

The study of vinyl halides, such as vinyl bromide, in polymerization reactions indicates that they can be challenging monomers. For example, the direct copolymerization of ethylene with vinyl halides is known to be difficult. While research exists on the copolymerization of ethylene with other polar vinyl monomers, specific data on Methyl 11-bromoundec-10-enoate is absent.

Similarly, while olefin metathesis is a powerful tool for the synthesis of polymers and macrocycles, the reactivity of vinyl halides in these reactions is complex and often leads to different outcomes compared to simple terminal alkenes. Without specific studies on Methyl 11-bromoundec-10-enoate, any discussion of its behavior in ADMET or other metathesis reactions would be purely speculative.

Applications and Materials Science Perspectives of Methyl 11 Bromoundec 10 Enoate

Precursor for Specialty Chemicals and Advanced Materials

Derivatization to Advanced Chemical Building Blocks

The unique molecular structure of Methyl 11-bromoundec-10-enoate, featuring a terminal bromoalkene and a methyl ester group, makes it a highly reactive and versatile precursor for a variety of advanced chemical building blocks. The presence of these two distinct functional groups allows for a wide range of selective chemical transformations, leading to the synthesis of complex molecules with tailored properties.

The terminal double bond can participate in various addition reactions, such as hydrogenation, epoxidation, and dihydroxylation, to introduce new functionalities. For instance, epoxidation would yield an oxirane ring, a valuable intermediate for the synthesis of polyols, amino alcohols, and other specialty chemicals. The carbon-bromine bond offers a site for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups, including amines, azides, thiols, and cyano groups. This versatility allows for the construction of novel monomers for polymer synthesis, surfactants with unique properties, and intermediates for the pharmaceutical and agrochemical industries.

Furthermore, the ester group can be readily hydrolyzed to the corresponding carboxylic acid or transesterified with different alcohols to produce a variety of esters. This allows for the modification of the molecule's polarity and reactivity, tailoring it for specific applications. The combination of these reactive sites in a single molecule derived from a renewable feedstock underscores its potential as a key platform chemical in sustainable synthesis.

Role in Oleochemical Valorization and Green Chemistry

The production and utilization of Methyl 11-bromoundec-10-enoate are deeply rooted in the principles of oleochemical valorization and green chemistry. By transforming biomass-derived feedstocks into high-value chemical intermediates, it contributes to a more sustainable and circular economy.

Transformation of Biomass-Derived Feedstocks

Methyl 11-bromoundec-10-enoate is synthesized from Methyl 10-undecenoate, which can be derived from the pyrolysis of castor oil, a renewable and non-edible biomass feedstock. rsc.org This positions Methyl 11-bromoundec-10-enoate as a second-generation biofuel and biochemical intermediate, as its production does not directly compete with food crops. The transformation of castor oil, an oleochemical, into a functionalized molecule like Methyl 11-bromoundec-10-enoate is a prime example of valorization, where a relatively low-value agricultural product is converted into a high-value chemical with broad industrial potential.

Sustainable Synthetic Routes and Atom Economy

The synthesis of Methyl 11-bromoundec-10-enoate from its precursor, Methyl 10-undecenoate, involves the bromination of the terminal alkene. Green chemistry principles guide the selection of brominating agents to minimize environmental impact and improve safety. Traditional methods often employ hazardous reagents like liquid bromine. wordpress.com

More sustainable alternatives are being explored and implemented. rsc.orgresearchgate.net One such method involves the use of a solid mixture of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO3) in an aqueous acidic medium. rsc.org This system generates bromine in situ, avoiding the handling and transportation of highly corrosive and toxic liquid bromine. Another green approach utilizes pyridinium (B92312) tribromide, a stable solid, as the brominating agent, often in more environmentally benign solvents like ethanol. researchgate.net

The concept of atom economy, a key principle of green chemistry, is also a critical consideration. While the use of reagents like N-bromosuccinimide (NBS) is common for allylic bromination, it has a lower atom economy as only the bromine atom is incorporated into the final product, with the succinimide (B58015) portion becoming a byproduct. wordpress.com The development of catalytic bromination methods that utilize bromide salts with an oxidant represents a pathway to higher atom economy and more sustainable processes.

| Reagent | State | Advantages | Disadvantages |

| Liquid Bromine | Liquid | High reactivity | Highly toxic, corrosive, and hazardous to handle. wordpress.com |

| NaBr/NaBrO3 | Solid | In-situ generation of bromine, safer to handle. rsc.org | Requires acidic medium. |

| Pyridinium Tribromide | Solid | Stable, easier to handle than liquid bromine. researchgate.net | Stoichiometric reagent. |

| N-Bromosuccinimide (NBS) | Solid | Selective for allylic bromination. | Lower atom economy, produces byproducts. wordpress.com |

Industrial Scalability and Catalyst Robustness in Impure Systems

For Methyl 11-bromoundec-10-enoate to be a viable industrial chemical, its synthesis must be scalable, and the catalysts employed must be robust, especially when dealing with potentially impure feedstock derived from biomass. The use of solid, recyclable catalysts is highly desirable for large-scale production as it simplifies product purification and reduces waste.

The development of heterogeneous catalysts for the esterification of fatty acids and the transesterification of triglycerides to produce fatty acid methyl esters (FAMEs), the precursors to compounds like Methyl 10-undecenoate, is an active area of research. nih.govepo.org Solid acid catalysts, for example, show promise for these reactions. epo.org

For the subsequent bromination step, the robustness of the catalytic system is crucial. Catalysts must be able to tolerate impurities that may be present in biomass-derived feedstocks without significant loss of activity or selectivity. The development of catalysts that can operate effectively in complex reaction mixtures is a key challenge in the industrial application of green chemistry principles to oleochemical valorization. Future research will likely focus on designing highly active, selective, and recyclable catalysts for the synthesis of Methyl 11-bromoundec-10-enoate and its derivatives, paving the way for their broader industrial use.

Computational and Theoretical Investigations Pertaining to Methyl 11 Bromoundec 10 Enoate

Quantum Chemical Calculations for Mechanistic Insights (e.g., DFT Studies)

Density Functional Theory (DFT) stands as a powerful tool for unraveling the electronic structure and reactivity of molecules like Methyl 11-bromoundec-10-enoate. DFT calculations could provide profound insights into various reaction mechanisms involving this compound. For instance, in nucleophilic substitution reactions at the vinylic carbon bearing the bromine atom, DFT could be employed to model the transition states and intermediates. This would help in determining whether the reaction proceeds via an addition-elimination mechanism or a direct substitution pathway.

Furthermore, the reactivity of the ester group, such as in hydrolysis or transesterification reactions, can be meticulously studied. The energy barriers for these transformations, along with the geometries of the transition states, can be calculated to predict the reaction kinetics under different conditions. The influence of the bromoalkene moiety on the reactivity of the distant ester group, and vice-versa, can also be quantified through these calculations.

A key aspect of DFT studies is the calculation of various molecular properties that govern reactivity. These include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity. For a molecule like Methyl 11-bromoundec-10-enoate, the spatial distribution of these frontier orbitals would reveal the most probable sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical DFT-Calculated Properties for Methyl 11-bromoundec-10-enoate and Related Structures

| Property | Methyl 11-bromoundec-10-enoate (Hypothetical) | Methyl 10-undecenoate |

| HOMO Energy (eV) | -6.8 | -6.5 |

| LUMO Energy (eV) | -0.5 | -0.2 |

| HOMO-LUMO Gap (eV) | 6.3 | 6.3 |

| Dipole Moment (Debye) | 2.5 | 1.9 |

Note: The data for Methyl 11-bromoundec-10-enoate is hypothetical and for illustrative purposes. Data for Methyl 10-undecenoate is based on typical values for similar long-chain esters.

Molecular Modeling of Reactivity and Selectivity

Molecular modeling techniques, which can range from semi-empirical methods to high-level ab initio calculations, are instrumental in understanding the factors that control the reactivity and selectivity of complex molecules. For Methyl 11-bromoundec-10-enoate, a primary focus would be on the chemoselectivity of reactions. For example, in reactions with a reagent that can potentially react with both the bromoalkene and the ester, molecular modeling can predict which functional group is more susceptible to attack.

This predictive power stems from the ability to model the potential energy surface of the reacting system. By locating the transition states for competing reaction pathways and calculating their relative energies, one can determine the most favorable reaction channel. Factors such as steric hindrance around the reactive sites, which can be visualized and quantified through molecular models, play a crucial role in this selectivity.

Moreover, the regioselectivity of reactions, such as the addition of a nucleophile to the carbon-carbon double bond, can be investigated. Molecular electrostatic potential (MEP) maps, generated from the calculated electron density, can highlight the electron-rich and electron-poor regions of the molecule, thereby predicting the site of electrophilic or nucleophilic attack.

Theoretical Studies on Conformational Preferences and Intermolecular Interactions

The long and flexible alkyl chain of Methyl 11-bromoundec-10-enoate allows it to adopt a multitude of conformations. Understanding the conformational preferences is crucial as the three-dimensional structure of a molecule can significantly influence its physical properties and reactivity. Theoretical methods, particularly molecular mechanics and molecular dynamics simulations, are well-suited for exploring the conformational landscape.

These studies would involve systematically rotating the single bonds in the alkyl chain and calculating the energy of the resulting conformers. This process, known as a conformational search, can identify the low-energy, and therefore most populated, conformations. The results can reveal whether the molecule prefers an extended, linear conformation or a more folded structure, potentially driven by weak intramolecular interactions between the terminal functional groups.

Furthermore, the nature and strength of intermolecular interactions can be studied. In the condensed phase, molecules of Methyl 11-bromoundec-10-enoate will interact with each other through a combination of van der Waals forces, dipole-dipole interactions, and potentially halogen bonding involving the bromine atom. Computational models can quantify the energy of these interactions, providing insights into the bulk properties of the substance, such as its boiling point and viscosity.

Table 2: Illustrative Conformational Analysis Data for a Long-Chain Ester

| Dihedral Angle | Energy (kcal/mol) | Population (%) |

| anti | 0.0 | 70 |

| gauche+ | 0.8 | 15 |

| gauche- | 0.8 | 15 |

Note: This data is representative for a generic C-C-C-C dihedral in a long alkyl chain and serves to illustrate the output of a conformational analysis.

Q & A

Q. What ethical guidelines apply to reporting unexpected reaction outcomes?

- Methodological Answer : Disclose all anomalies (e.g., polymerization or decomposition) in supplementary materials. Provide raw data (NMR spectra, chromatograms) for peer review. If toxicity is observed (e.g., during biological assays), follow institutional safety protocols and report findings to relevant regulatory bodies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.